molecular formula C11H11FO2 B1316732 7-Fluoro-2,2-dimethylchroman-4-one CAS No. 111477-98-6

7-Fluoro-2,2-dimethylchroman-4-one

Katalognummer: B1316732
CAS-Nummer: 111477-98-6
Molekulargewicht: 194.2 g/mol
InChI-Schlüssel: MWTQZPUQPCIGJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H11FO2. It is a derivative of chroman-4-one, a heterobicyclic compound that serves as a building block in medicinal chemistry. The presence of a fluorine atom at the 7th position and two methyl groups at the 2nd position distinguishes it from other chroman-4-one derivatives .

Vorbereitungsmethoden

The synthesis of 7-Fluoro-2,2-dimethylchroman-4-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and more efficient catalysts.

Analyse Chemischer Reaktionen

7-Fluoro-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Inhibition of Sirtuin Enzymes
One of the notable applications of 7-Fluoro-2,2-dimethylchroman-4-one derivatives is their role as selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is an enzyme implicated in aging-related diseases, particularly neurodegenerative disorders. Research has demonstrated that certain substituted chroman-4-one derivatives exhibit significant inhibitory activity against SIRT2, with some compounds showing low micromolar IC50 values, indicating their potential as therapeutic agents for conditions such as Alzheimer’s disease and Parkinson’s disease .

2. Antioxidant Properties
The chroman-4-one scaffold has been associated with antioxidant activity. Compounds derived from this structure have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties make them candidates for further research in the context of aging and chronic diseases where oxidative damage is a contributing factor .

Synthetic Methodologies

1. Synthetic Routes
The synthesis of this compound typically involves multi-step reactions including aldol condensation and various substitution reactions. For instance, a one-step base-mediated aldol condensation has been utilized effectively to produce various substituted derivatives, showcasing the compound's versatility in synthetic chemistry .

2. Theoretical Calculations in Synthesis
Recent studies have employed Density Functional Theory (DFT) calculations to predict the outcomes of synthetic routes involving this compound. These theoretical approaches help streamline the synthesis process by identifying the most promising reaction pathways before experimental validation .

Biological Studies

1. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on this compound derivatives to elucidate how modifications to the structure affect biological activity. Such studies are crucial for optimizing compounds for enhanced efficacy and reduced toxicity .

2. Natural Product Derivatives
The chroman-4-one structure is prevalent in various natural products known for their therapeutic properties. Research into these derivatives has revealed a range of biological activities including anti-inflammatory and anticancer effects, further expanding the potential applications of this compound .

Data Tables

Application Area Description References
Sirtuin InhibitionSelective inhibitors for SIRT2 related to neurodegenerative diseases
Antioxidant ActivityCompounds show potential in reducing oxidative stress
Synthetic MethodologiesMulti-step synthesis including aldol condensation; DFT used for predicting reaction outcomes
Biological ActivitySAR studies reveal insights into optimizing therapeutic efficacy

Case Studies

  • SIRT2 Inhibitor Development
    • A series of chroman-4-one derivatives were synthesized and tested for SIRT2 inhibition. The most potent compounds displayed IC50 values in the low micromolar range, indicating strong potential for therapeutic development against neurodegenerative diseases.
  • Antioxidant Efficacy Assessment
    • Various derivatives were evaluated for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain modifications significantly enhanced antioxidant activity compared to the parent compound.

Wirkmechanismus

The mechanism of action of 7-Fluoro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-2,2-dimethylchroman-4-one can be compared with other chroman-4-one derivatives such as:

The presence of the fluorine atom at the 7th position in this compound imparts unique properties that make it distinct from other similar compounds.

Biologische Aktivität

7-Fluoro-2,2-dimethylchroman-4-one is a synthetic compound belonging to the chromanone class, characterized by its unique structural features that include a fluorine atom at the 7-position and two methyl groups at the 2-position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which may offer therapeutic potential in various fields, including neurodegenerative diseases, cancer treatment, and antimicrobial applications.

  • Molecular Formula : C11H11F O2
  • Molecular Weight : Approximately 196.2 g/mol

The biological activity of this compound is largely attributed to its interaction with various enzymes and proteins. Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially altering their activity and affecting biochemical pathways.
  • Protein Interaction : It may modulate protein-protein interactions and alter protein conformations, influencing cellular signaling pathways and gene expression.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress implicated in various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Studies suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents against resistant strains of bacteria.

Neuroprotective Effects

Chromone derivatives have been studied for their neuroprotective effects. For instance, they may act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Initial findings indicate that this compound could exhibit selective inhibition of MAO-A and MAO-B .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameKey FeaturesAntioxidant ActivityAntimicrobial ActivityMAO Inhibition
This compoundFluorine substitution at position 7ModerateYesSelective for MAO-A/B
7-Hydroxy-2,2-dimethylchroman-4-oneHydroxyl group at position 7HighYesModerate
6-Bromo-5-fluoro-2,2-dimethylchroman-4-oneBromine substitution at position 6LowYesLow

Case Studies and Research Findings

  • Neuroprotective Study : A study explored the effects of chromanone derivatives on neuronal cell lines. The results indicated that the presence of a fluorine atom significantly enhanced the neuroprotective activity compared to non-fluorinated analogs .
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
  • MAO Inhibition : A comparative analysis revealed that this compound showed promising results in inhibiting MAO enzymes with IC50 values significantly lower than those of traditional MAO inhibitors like Tacrine .

Eigenschaften

IUPAC Name

7-fluoro-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTQZPUQPCIGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569984
Record name 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111477-98-6
Record name 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(4-Fluoro-2-hydroxy-phenyl)-ethanone (5.0 g, 32.44 mmol), acetone (11.92 mL, 162.2 mmol) and pyrrolidine (2.7 mL, 32.44 mmol) were dissolved in 20 mL benzene, and the reaction mixture was refluxed for four hours. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and 1 N HCl. The organic layer was dried over MgSO4, and solvent was evaporated under reduced pressure. The resulting residue was chromatographed (15% ethyl acetate in hexanes eluting through silica) and solvent was removed to yield 3.33 g (17.16 mg, 53%) of 7-fluoro-2,2-dimethyl-chroman-4-one as an oil. MS: 195 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.92 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1-(4-fluoro-2-hydroxyphenyl)ethanone (5.75 g, 37.3 mmol) and propan-2-one (12 mL, 37.3 mmol) in benzene (50 mL) was added pyrrolidine (3.11 mL, 37.3 mmol) and the reaction heated at 80° C. for 3 hours. The reaction was diluted with ethyl acetate (50 mL), washed with 1N HCl (50 mL), brine (50 mL), dried over magnesium sulfate and concentrated. The residue was purified by silica gel chromatography, eluting with a gradient of 5% ethyl acetate/hexanes to 50% ethyl acetate, to provide the title compound (5.12 g, 70.7% yield).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
70.7%

Synthesis routes and methods III

Procedure details

A mixture of 4-fluoro-2-hydroxyacetophenone (Aldrich, 1.54 g, 10 mmol), acetone (0.95 mL, 12.9 mmol), and pyrrolidine (0.83 mL, 9.94 mmol) was stirred in 3 mL toluene at room temperature for 1 h and at reflux (Dean-Stark trap) for 4 hours. After cooling to room temperature, the mixture was diluted with ether (30 mL) and was washed with 2N HCl (10 mL) and H2O (10 mL). Drying over Na2SO4 and evaporation of volatiles in vacuo afforded the crude title compound, which was used without further purification.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-2,2-dimethylchroman-4-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2,2-dimethylchroman-4-one
Reactant of Route 3
Reactant of Route 3
7-Fluoro-2,2-dimethylchroman-4-one
Reactant of Route 4
Reactant of Route 4
7-Fluoro-2,2-dimethylchroman-4-one
Reactant of Route 5
Reactant of Route 5
7-Fluoro-2,2-dimethylchroman-4-one
Reactant of Route 6
7-Fluoro-2,2-dimethylchroman-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.